molecular formula C5H4ClN3 B2448167 2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile CAS No. 1708160-38-6

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2448167
CAS No.: 1708160-38-6
M. Wt: 141.56
InChI Key: ZLJJODJFGZPGRQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound features a chloro substituent at the 4-position and an acetonitrile group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .

Properties

IUPAC Name

2-(4-chloro-1H-pyrazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c6-4-3-8-9-5(4)1-2-7/h3H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJJODJFGZPGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound. For instance, the reaction of 4-chlorophenylhydrazine with acetonitrile in the presence of a base can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it can act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile
  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol
  • 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole

Uniqueness

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the acetonitrile moiety allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways. Its unique structure also contributes to its specific interactions with molecular targets, distinguishing it from other pyrazole derivatives .

Biological Activity

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorine atom and an acetonitrile group. The unique substitution pattern enhances its chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
  • Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties. It serves as an intermediate in the synthesis of pharmaceutical agents targeting inflammatory pathways .
  • Agricultural Applications : Beyond medicinal chemistry, this compound is utilized in developing agrochemicals, particularly herbicides and fungicides, highlighting its versatility .

The mechanism by which this compound exerts its effects varies depending on the specific biological target:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, thereby modulating biological responses. This inhibition can lead to reduced inflammation or microbial growth .
  • Receptor Modulation : Some studies suggest that pyrazole derivatives can interact with steroid receptors, acting as selective androgen receptor modulators (SARMs), which could be beneficial in treating conditions like prostate cancer .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 0.22 μg/mL
Anti-inflammatoryInhibition of inflammatory pathways
Agricultural UseDevelopment of herbicides and fungicides
Androgen Receptor ModulationPotential treatment for prostate cancer

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that compounds with similar structures displayed potent activity against pathogenic bacteria, with a focus on their ability to inhibit biofilm formation—a critical factor in chronic infections .

Case Study: Anti-inflammatory Applications

In another study, the compound was synthesized as part of a series aimed at developing new anti-inflammatory agents. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

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